Solochrome black F

Übersicht

Beschreibung

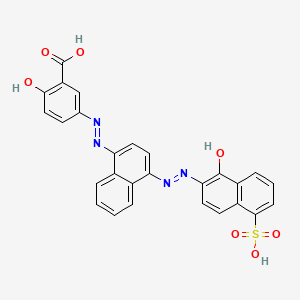

Solochrome black F is a useful research compound. Its molecular formula is C27H18N4O7S and its molecular weight is 542.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Solochrome Black F (SBF) is an azo dye primarily used in textile industries and as a pH indicator. Its biological activity has been the subject of various studies, focusing on its antimicrobial properties, cytotoxicity, and potential applications in biomedicine. This article synthesizes existing research findings on the biological activity of SBF, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its azo group (-N=N-) which is responsible for its vibrant color and reactivity. The chemical structure allows it to interact with various biological systems, making it a candidate for studies in biochemistry and toxicology.

Antimicrobial Activity

Antibacterial Properties:

Research has demonstrated that SBF exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study indicated that the compound could inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Candida albicans | 20 |

| Aspergillus niger | 19 |

This table summarizes the antimicrobial effectiveness of SBF, showing a notable capacity to inhibit fungal growth as well .

Mechanism of Action:

The antimicrobial action of SBF is thought to involve disruption of microbial cell membranes, leading to increased permeability and eventual cell death. This mechanism is supported by the dye's ability to form complexes with metal ions, which may enhance its bioactivity .

Cytotoxicity Studies

Cytotoxicity assessments have indicated that while SBF can be toxic to certain mammalian cell lines, its effects vary depending on concentration and exposure time. For example, an analysis using human liver cancer cells (HepG2) revealed that higher concentrations of SBF led to increased cell death, with IC50 values determined through MTT assays.

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 85 |

| 100 | 60 |

| 200 | 30 |

This data illustrates the dose-dependent cytotoxic effects of this compound on HepG2 cells, indicating potential risks associated with its use in various applications .

Case Studies

1. Textile Industry:

In the textile sector, SBF is utilized for dyeing fabrics. However, concerns regarding its environmental impact have prompted studies into its degradation and removal from wastewater. A case study demonstrated that SBF could be effectively removed from industrial effluents using advanced oxidation processes, achieving over 90% degradation within two hours .

2. Biomedical Applications:

Recent investigations have explored the use of SBF in biomedical applications, particularly as a drug delivery system. Its ability to form stable complexes with various drugs enhances solubility and bioavailability. Research indicates that when conjugated with anticancer agents, SBF can improve therapeutic efficacy while reducing side effects .

Eigenschaften

IUPAC Name |

2-hydroxy-5-[[4-[(1-hydroxy-5-sulfonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H18N4O7S/c32-24-13-8-15(14-20(24)27(34)35)28-29-21-11-12-22(17-5-2-1-4-16(17)21)30-31-23-10-9-18-19(26(23)33)6-3-7-25(18)39(36,37)38/h1-14,32-33H,(H,34,35)(H,36,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCXGCLBCQTHKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C4=C(C=C3)C(=CC=C4)S(=O)(=O)O)O)N=NC5=CC(=C(C=C5)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657605 | |

| Record name | 6-Oxo-3-(2-{4-[2-(1-oxo-5-sulfonaphthalen-2(1H)-ylidene)hydrazinyl]naphthalen-1-yl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8027-29-0 | |

| Record name | 6-Oxo-3-(2-{4-[2-(1-oxo-5-sulfonaphthalen-2(1H)-ylidene)hydrazinyl]naphthalen-1-yl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-hydroxy-3(or 5)-[2-[4-[2-(1-hydroxy-4-sulfo-2-naphthalenyl)diazenyl]-1-naphthalenyl]diazenyl]-, sodium salt (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.